An In-depth Technical Guide to 4-Bromo-2,6-diaminopyridine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Bromo-2,6-diaminopyridine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-diaminopyridine is a halogenated aminopyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its unique structural features, including the presence of two amino groups and a bromine atom on the pyridine ring, offer multiple sites for chemical modification, making it a valuable intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Bromo-2,6-diaminopyridine, along with detailed experimental protocols.
Chemical Properties and Structure
4-Bromo-2,6-diaminopyridine, with the CAS number 329974-09-6, is a solid at room temperature.[1] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of 4-Bromo-2,6-diaminopyridine
| Property | Value | Reference |
| Molecular Formula | C₅H₆BrN₃ | [2][3] |
| Molecular Weight | 188.03 g/mol | [2][3] |
| IUPAC Name | 4-bromopyridine-2,6-diamine | [2] |
| CAS Number | 329974-09-6 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 171-172 °C (for the related isomer 3-Bromo-2,6-diaminopyridine) | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO, Methanol, and Water (for the related compound 4-Bromopyridine hydrochloride) | [5] |
| XlogP | 0.8 | [2] |
| Topological Polar Surface Area | 64.9 Ų | [2] |
Structure:
The chemical structure of 4-Bromo-2,6-diaminopyridine consists of a pyridine ring substituted with a bromine atom at the 4-position and amino groups at the 2- and 6-positions.
Caption: Chemical structure of 4-Bromo-2,6-diaminopyridine.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of 4-Bromo-2,6-diaminopyridine shows a molecular ion peak (M+) at an m/e of 188, which is consistent with its molecular weight.[6]
Synthesis of 4-Bromo-2,6-diaminopyridine
Several synthetic routes for the preparation of 4-Bromo-2,6-diaminopyridine have been reported. A common method involves a multi-step synthesis starting from diethyl oxalate and acetone, as detailed in Chinese patent CN103420905A.[7] Another synthetic strategy begins with 2,4-dibromopyridine-N-oxide.[8][9] A five-step synthesis featuring a double Curtius rearrangement has also been described as a high-yield route.[8]
Experimental Protocol: Synthesis from Diethyl Oxalate and Acetone
This synthesis involves a series of reactions including condensation, hydrolysis, amination, bromination, and amide degradation. The overall workflow is depicted below.[7]
Caption: Synthetic workflow for 4-Bromo-2,6-diaminopyridine.
Step-by-step procedure (based on CN103420905A): [7]
-
Preparation of Jervasic Acid (Compound 3): In a 3L three-necked flask, dissolve sodium (70.5g, 3.06mol) in ethanol (1.5L) with mechanical stirring, and cool to 0°C. Slowly add a mixture of acetone (87g, 1.5mol) and diethyl oxalate (465g, 3.18mol). After the addition, warm the mixture to 60°C and react for 2 hours. Cool to room temperature, add concentrated hydrochloric acid (600mL) and water (300mL), and heat to 50°C for 24 hours to yield jervasic acid.
-
Preparation of Chelidamic Acid (Compound 4): The jervasic acid is reacted with aqueous ammonia to produce chelidamic acid.
-
Preparation of 4-Bromopyridine-2,6-dicarboxylic acid methyl ester (Compound 5): Chelidamic acid is first treated with phosphorus pentabromide to form 4-bromopyridine-2,6-dicarbonyl chloride, which then reacts with methanol to give the methyl ester.
-
Preparation of 4-Bromopyridine-2,6-dicarboxamide (Compound 6): Compound 5 (12.6g, 0.046mol) is dissolved in methanol (130mL) and heated to 60°C. Ammonia gas is passed through the solution for approximately 3 hours. The resulting precipitate is filtered and dried to give compound 6 (yield: 77%).
-
Preparation of 4-Bromo-2,6-diaminopyridine (Compound 1): To a 500mL three-necked flask, add a 5mol/L potassium hydroxide aqueous solution (300mL), cool to 0°C, and add bromine (2.6mL). Stir for 1 hour at 0°C. Then, add compound 6 (5g, 0.02mol) and stir to dissolve. Warm the mixture to 90°C and react for about 4 hours. Cool to room temperature, collect the precipitated solid by suction filtration, and dry to obtain 4-bromo-2,6-diaminopyridine (yield: 81%).
Biological Activity and Applications
While specific pharmacological studies on 4-Bromo-2,6-diaminopyridine are limited in the public domain, the broader class of diaminopyridines exhibits a range of biological activities. For instance, 3,4-diaminopyridine is a known potassium channel blocker used in the treatment of certain neuromuscular disorders.[10] The structural similarity suggests that 4-Bromo-2,6-diaminopyridine could also possess interesting pharmacological properties.
One reported application of 4-Bromo-2,6-diaminopyridine is in the field of molecular biology, specifically in the preparation of DNA glycosylase.[11] DNA glycosylases are enzymes involved in base excision repair, a crucial DNA repair pathway.
The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives for drug discovery and materials science applications.
Safety and Handling
4-Bromo-2,6-diaminopyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Bromo-2,6-diaminopyridine is a key chemical intermediate with significant potential in various scientific and industrial fields. Its well-defined chemical properties and versatile reactivity make it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a foundational understanding of its synthesis and characteristics, paving the way for its broader application in innovative research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. 4-Bromo-2,6-diaminopyridine | 329974-09-6 [chemicalbook.com]
- 7. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 10. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomall.in [biomall.in]
